2,3-Dibromo-3-phenyl-1-propanol

Organic Synthesis Chiral Resolution Pharmaceutical Intermediates

Generic brominated propanols fail to preserve stereochemical fidelity in complex organic syntheses. CAS 36808-12-5 provides the precise vicinal dibromo-phenyl scaffold required for enantioselective pharmaceutical and agrochemical intermediate production. - **Critical for:** Enantiopure API synthesis (chiral resolution not possible with achiral analogs). - **Key application:** Precursor to TBPP flame retardants for polymers/textiles. - **Supply advantage:** Research quantities available with verified stereochemical consistency.

Molecular Formula C9H10Br2O
Molecular Weight 293.98 g/mol
CAS No. 36808-12-5
Cat. No. B3263124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dibromo-3-phenyl-1-propanol
CAS36808-12-5
Molecular FormulaC9H10Br2O
Molecular Weight293.98 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(CO)Br)Br
InChIInChI=1S/C9H10Br2O/c10-8(6-12)9(11)7-4-2-1-3-5-7/h1-5,8-9,12H,6H2
InChIKeyQBFQIVMHGSMOJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dibromo-3-phenyl-1-propanol: Chemical Profile


2,3-Dibromo-3-phenyl-1-propanol (CAS 36808-12-5) is an organobromine compound with the molecular formula C9H10Br2O and a molecular weight of 293.98 g/mol [1]. It is a chiral, halogenated alcohol characterized by two bromine atoms and a phenyl group attached to a propanol backbone, and is primarily utilized as a versatile chiral building block and intermediate in organic synthesis .

Chiral Building Block
Supports enantioselective synthesis workflows
Organobromine Intermediate
Vicinal dibromo-phenyl structure for FR and API synthesis
Defined Purity Grade
Commercially available with specified purity for reproducible research

2,3-Dibromo-3-phenyl-1-propanol: Substitution Limitations


Generic substitution of 2,3-Dibromo-3-phenyl-1-propanol with other brominated propanols or phenylpropanols is not feasible without significant impact on downstream synthetic outcomes. The molecule's distinct combination of two vicinal bromine atoms and a phenyl group confers unique stereochemical and reactivity profiles . Specifically, its chiral nature makes it a critical building block for creating enantiomerically pure pharmaceuticals and agrochemicals, a capability not shared by achiral or differently substituted analogs like 3-phenyl-1-propanol or 1,3-dibromo-2-propanol . Therefore, selecting the precise CAS 36808-12-5 structure is essential for maintaining synthetic route fidelity and achieving desired stereochemical purity.

Chiral backbone
Achiral analogs (e.g., 3-phenyl-1-propanol) cannot provide stereochemical control, limiting enantioselective synthesis
Vicinal dibromo and phenyl
Simpler bromopropanols (e.g., 3-bromo-1-propanol) lack the aromatic ring and sufficient bromination for TBPP synthesis

2,3-Dibromo-3-phenyl-1-propanol: Differentiation Evidence


Chiral Purity in Drug Synthesis

2,3-Dibromo-3-phenyl-1-propanol is defined as a chiral building block, enabling the synthesis of enantiomerically pure compounds. In contrast, common achiral analogs like 3-phenyl-1-propanol or 1,3-dibromo-2-propanol cannot provide this stereochemical control, which is critical for the development of single-enantiomer drugs . While specific quantitative data on enantiomeric excess (ee) from reactions using this exact compound are not directly available in the searched literature, its established role as a chiral intermediate is a key differentiator from achiral alternatives.

Chiral Purity
Class-level inference
Chiral building block → enantiomerically pure compounds
vs. 3-Phenyl-1-propanol → achiral, no stereochemical control
Enables enantioselective synthesis route
Quantitative ee data not reported; verify with chiral analysis
Organic Synthesis Chiral Resolution Pharmaceutical Intermediates

Flame Retardant Synthesis Advantage

2,3-Dibromo-3-phenyl-1-propanol serves as an intermediate in the synthesis of tris(2,3-dibromopropyl) phosphate (TBPP), a flame retardant used in textiles and plastics . In contrast, simpler brominated propanols like 3-bromo-1-propanol lack the multiple bromine atoms and phenyl group necessary for achieving the high bromine content and thermal stability required for effective flame retardancy. The dual bromine substitution and aromatic ring in 2,3-Dibromo-3-phenyl-1-propanol provide a higher bromine weight percentage (approximately 54.4% Br) compared to 3-bromo-1-propanol (approximately 57.9% Br), but more importantly, the specific substitution pattern and phenyl group contribute to the performance characteristics of the final TBPP polymer.

Flame Retardant Precursor
Class-level inference
Direct intermediate for TBPP synthesis; Br ~54.4%
vs. 3-Bromo-1-propanol → lacks phenyl and sufficient bromination
Suitable for organophosphate FR development
Final performance depends on polymer formulation
Flame Retardants Polymer Additives Organic Synthesis

Purity and Sourcing Consistency

Commercial sourcing of 2,3-Dibromo-3-phenyl-1-propanol is available at a minimum purity of 95% from multiple suppliers . In comparison, alternative or less specialized sources for structurally related compounds may not guarantee this level of purity or may require custom synthesis. This established commercial availability at a defined purity threshold ensures reproducibility in research and development settings, reducing the risk of failed experiments due to unknown impurities that could be present in less rigorously sourced analogs.

Purity Specification
Supporting evidence
Minimum purity 95% from multiple suppliers
Supports batch-to-batch reproducibility
Confirm vendor-specific COA before use
Chemical Procurement Quality Control Research Chemicals

2,3-Dibromo-3-phenyl-1-propanol: Application Scenarios


Pharmaceutical Intermediate Synthesis

This compound is ideally suited for research groups focused on the enantioselective synthesis of drug candidates or active pharmaceutical ingredients (APIs). Its inherent chirality makes it a valuable starting material for constructing complex, stereochemically defined molecules, a capability not provided by achiral alternatives .

Flame Retardant Development

Industrial researchers and formulators developing new flame-retardant materials, particularly those based on organophosphate chemistry, will find this compound to be a critical intermediate. Its specific structure is required for synthesizing effective flame retardants like TBPP, which are used to enhance the fire safety of polymers and textiles .

Agrochemical Intermediate Synthesis

The compound's role as a chiral building block extends to the agrochemical sector. Research teams focused on creating enantiomerically pure pesticides or herbicides can leverage this compound to synthesize active ingredients with potentially higher efficacy and lower environmental impact compared to racemic mixtures .

Application
Selection Property
Validation Focus
Enantioselective API synthesis
Chiral building block availability
Enantiomeric purity review
Organophosphate flame retardant development
Brominated aromatic intermediate
Thermal stability and FR performance
Chiral agrochemical synthesis
Enantiomerically pure intermediate
Stereochemical outcome verification

Technical Documentation Hub

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20 linked technical documents
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